molecular formula C9H12N2O B2952397 1-cyclopentyl-1H-pyrazole-3-carbaldehyde CAS No. 1546800-67-2

1-cyclopentyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B2952397
CAS No.: 1546800-67-2
M. Wt: 164.208
InChI Key: AYTYPXNBKQOEFR-UHFFFAOYSA-N
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Description

1-cyclopentyl-1H-pyrazole-3-carbaldehyde is an organic compound with the molecular formula C9H12N2O. It is a member of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by a cyclopentyl group attached to a pyrazole ring, with an aldehyde functional group at the 3-position of the pyrazole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclopentyl-1H-pyrazole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate can yield the corresponding hydrazone, which can then be cyclized to form the pyrazole ring. Subsequent oxidation of the pyrazole intermediate with an oxidizing agent such as pyridinium chlorochromate (PCC) can introduce the aldehyde functional group at the 3-position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitro groups (NO2)

Major Products Formed

Scientific Research Applications

1-cyclopentyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-1H-pyrazole-3-carboxylic acid
  • 1-cyclopentyl-1H-pyrazole-3-methanol
  • 1-cyclopentyl-1H-pyrazole-3-nitro

Uniqueness

1-cyclopentyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. This versatility makes it a valuable compound in synthetic chemistry and drug discovery .

Properties

IUPAC Name

1-cyclopentylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-7-8-5-6-11(10-8)9-3-1-2-4-9/h5-7,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTYPXNBKQOEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1546800-67-2
Record name 1-cyclopentyl-1H-pyrazole-3-carbaldehyde
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